Product packaging for 2-(Difluoromethyl)-3,5-difluoroaniline(Cat. No.:)

2-(Difluoromethyl)-3,5-difluoroaniline

Cat. No.: B13660013
M. Wt: 179.11 g/mol
InChI Key: BRHYKKQDNZMPSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Difluoromethyl)-3,5-difluoroaniline is a fluorinated aromatic amine that serves as a versatile building block in organic synthesis and materials science. Its structure, featuring both a difluoromethyl group and two fluorine atoms on the aniline ring, makes it a valuable intermediate for the development of active molecules in pharmaceutical and agrochemical research . The electron-withdrawing nature of the fluorine atoms can significantly influence the molecule's lipophilicity, metabolic stability, and overall bioavailability, which are critical parameters in drug discovery . This compound is particularly useful for creating heterocyclic systems and active ingredients, such as kinase inhibitors . As a key synthetic intermediate, it can undergo various reactions including amide bond formation, Suzuki cross-coupling, and nucleophilic substitution. Researchers can utilize this compound to introduce a highly fluorinated aniline moiety into larger, more complex molecular architectures. Handling Note: This chemical is intended for research purposes only and is not for diagnostic or therapeutic use. It should be handled by qualified professionals in a laboratory setting. Please consult the Safety Data Sheet (SDS) before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5F4N B13660013 2-(Difluoromethyl)-3,5-difluoroaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5F4N

Molecular Weight

179.11 g/mol

IUPAC Name

2-(difluoromethyl)-3,5-difluoroaniline

InChI

InChI=1S/C7H5F4N/c8-3-1-4(9)6(7(10)11)5(12)2-3/h1-2,7H,12H2

InChI Key

BRHYKKQDNZMPSP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1N)C(F)F)F)F

Origin of Product

United States

Elucidation of Reaction Mechanisms and Kinetics in Synthesis

Mechanistic Investigations of Difluoromethylation Reactions on Aniline (B41778) Substrates

The introduction of a difluoromethyl (CF2H) group onto an aniline scaffold can be achieved through several methodologies, primarily involving radical, photoinduced, or transition-metal-mediated pathways. Each approach presents a unique mechanistic landscape.

Radical difluoromethylation has become a versatile tool for creating C-CF2H bonds under mild conditions. rsc.org The core of this process is the generation of the difluoromethyl radical (•CF2H). A variety of radical precursors have been developed for this purpose. rsc.org The reaction with an aniline substrate typically proceeds via a homolytic aromatic substitution mechanism.

The general steps involved are:

Initiation: A radical initiator generates the •CF2H radical from a suitable precursor, such as bromodifluoromethane (B75531) or iododifluoromethane. mdpi.com

Propagation: The electrophilic •CF2H radical adds to the electron-rich aniline ring. rsc.org This addition is often regioselective, influenced by the electronic and steric properties of the substituents on the aniline. For 3,5-difluoroaniline (B1215098), the attack is directed to the ortho-position (C2). This step forms a resonance-stabilized cyclohexadienyl radical intermediate.

Rearomatization: The cyclohexadienyl radical intermediate is then oxidized and deprotonated, often by a base present in the reaction mixture, to restore the aromaticity of the ring and yield the final product, 2-(Difluoromethyl)-3,5-difluoroaniline. acs.org

Experimental evidence, such as the inhibition of the reaction in the presence of radical scavengers like 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO), supports the involvement of these radical intermediates. acs.org

Photoinduced methods offer a sustainable and mild alternative for difluoromethylation, often proceeding without an external photocatalyst. princeton.edunih.gov These reactions are frequently initiated by the formation of a ground-state electron donor-acceptor (EDA) complex between the electron-rich aniline substrate (the donor) and a difluoromethylating agent (the acceptor), such as ethyl difluoroiodoacetate. mdpi.comprinceton.edu

Upon irradiation with visible light, the EDA complex becomes excited, facilitating a single-electron transfer (SET) event. nih.govnih.gov This process generates an aniline radical cation and a difluoromethyl radical. princeton.edu The subsequent steps mirror the general radical pathway: the difluoromethyl radical attacks the aniline radical cation to form a cationic intermediate, which then loses a proton to yield the difluoroalkylated aniline. acs.org

The formation of the EDA complex is a crucial step, and its existence can be suggested by control experiments run in the absence of a photocatalyst, which still yield the product, albeit often in lower amounts. princeton.edu The efficiency of this pathway is highly dependent on the electronic properties of the aniline derivative; electron-rich anilines are better electron donors and tend to form the EDA complex more readily, leading to higher reaction yields. mdpi.comprinceton.edu

Table 1: Proposed Mechanism for Photoinduced Difluoromethylation via EDA Complex

Step Process Description
1 EDA Complex Formation The aniline (electron donor) and the difluoromethylating agent (electron acceptor) form a molecular aggregate in the ground state. princeton.edu
2 Photoexcitation & SET Upon visible light irradiation, the EDA complex undergoes a single-electron transfer (SET). acs.orgnih.gov
3 Intermediate Generation The SET event produces a fluorinated radical and an aniline radical cation. acs.org
4 Radical Addition The fluorinated radical attacks the aniline substrate to form a radical species. acs.org

| 5 | Oxidation & Deprotonation | The resulting intermediate is oxidized and subsequently deprotonated by a base to restore aromaticity and form the final product. acs.org |

Transition metals, particularly palladium, copper, and ruthenium, are effective catalysts for C-H difluoromethylation reactions. nih.govmdpi.comnih.gov These methods often provide high regioselectivity. nih.gov For instance, ruthenium(II) catalysts have been employed for the para-selective C-H difluoromethylation of anilides. researchgate.net While the specific synthesis of this compound might require ortho-selectivity, the general principles of the catalytic cycles are applicable.

A plausible catalytic cycle for a palladium-catalyzed process can be outlined as follows:

C-H Activation/Oxidative Addition: The active Pd(0) or Pd(II) catalyst coordinates to the aniline substrate. In C-H activation pathways, the catalyst directly cleaves a C-H bond to form an arylpalladium intermediate. nih.govosti.gov

Reaction with Difluoromethyl Source: This arylpalladium species then reacts with the difluoromethylating agent. This can occur through various mechanisms, including the formation of a palladium difluorocarbene intermediate or reaction with a radical species. acs.orgnih.gov

Reductive Elimination: The final step is the C-CF2H bond-forming reductive elimination from a high-valent palladium intermediate (e.g., Pd(IV)), which releases the this compound product and regenerates the active palladium catalyst. nih.govosti.gov

Similarly, copper-catalyzed reactions may proceed through a Cu(I)/Cu(III) catalytic cycle, involving the formation of an organocopper intermediate that subsequently undergoes reaction and reductive elimination. researchgate.net

Table 2: Generalized Catalytic Cycle for Pd-Mediated Aryl Difluoromethylation

Step Intermediate Transformation
i Pd(II)-Aryl Complex C–H activation or transmetalation forms a Pd(II)-aryl species. nih.govosti.gov
ii Pd(II)(Aryl)(CF2H) Reaction with a 'CF2H' source. nih.govosti.gov
iii Pd(IV)(Aryl)(CF2H) Two-electron oxidation of the Pd(II) complex. nih.govosti.gov

| iv | Product + Pd(II) | Aryl–CF2H bond-forming reductive elimination regenerates the catalyst. nih.govosti.gov |

Kinetic Studies of Key Bond-Forming and -Breaking Steps

Kinetic studies provide quantitative insights into reaction rates, mechanisms, and rate-determining steps. For the synthesis of this compound, such studies can elucidate the energetics of C-H bond activation and C-CF2H bond formation.

Photochemical quantum yield (Φ) experiments offer valuable information for photoinduced reactions. For a related difluoroalkylation of anilines, a quantum yield of Φ = 2.7 was measured, which strongly indicates that a radical chain mechanism is in operation, as the value is greater than 1. acs.org

Kinetic Isotope Effect (KIE) studies, where a hydrogen atom at a reactive site is replaced by deuterium, are powerful for determining whether a specific C-H bond is broken in the rate-determining step of the reaction. princeton.edu A significant primary KIE (typically kH/kD > 2) would suggest that C-H bond cleavage is part of the rate-limiting step. While specific KIE studies for the difluoromethylation of 3,5-difluoroaniline are not widely reported, this technique is broadly applicable to mechanistic investigations of C-H functionalization on aniline derivatives. rsc.org

Computational studies using Density Functional Theory (DFT) can also provide kinetic information by calculating the activation energies for different proposed steps in a reaction mechanism. For instance, DFT calculations have revealed that the CF2H radical behaves as a nucleophile in certain reactions and have been used to determine the transition state activation energies for radical addition steps. osti.gov Such calculations can help identify the most energetically favorable pathway and thus the most likely reaction mechanism.

Analysis of Competing Reactions and Selectivity Control

In the synthesis of this compound, controlling selectivity and minimizing side reactions are critical. The primary challenges include regioselectivity (ortho vs. meta vs. para substitution) and polysubstitution.

Regioselectivity: The inherent electronic properties of the 3,5-difluoroaniline substrate play a major role. The fluorine atoms are electron-withdrawing via induction but weakly electron-donating via resonance, and they are ortho-para directing. The amino group is a strong activating, ortho-para directing group. The combination of these effects strongly directs electrophilic and radical attack to the C2, C4, and C6 positions. The formation of the 2-substituted product is favored, but competing formation of the 4-substituted isomer can occur.

Selectivity can be controlled by the choice of methodology:

Directed C-H Activation: Transition-metal catalysis can employ directing groups to achieve high regioselectivity, although this is more common for ortho-metalation relative to the amino group itself. researchgate.net

Steric Hindrance: The choice of a bulky difluoromethylating reagent or catalyst ligand can sterically favor substitution at the less hindered C4 position over the C2 position, which is flanked by the amino group.

Electronic Control: In photoinduced EDA complex-driven reactions, the regioselectivity is governed by the site of highest electron density in the aniline radical cation, which is influenced by the substituents. mdpi.com

Competing Reactions: A common side reaction is di-difluoromethylation, where a second CF2H group is added to the aniline ring. For example, when using electron-rich anilines, the initial mono-difluoroalkylated product is still electron-rich and can undergo a second substitution. acs.org Careful control of stoichiometry (using the aniline as the limiting reagent) and reaction time can minimize the formation of these bis(difluoroalkylated) side products. acs.org

Table 3: Factors Influencing Selectivity in Aniline Difluoromethylation

Factor Influence Method of Control
Substrate Electronics The amino and fluoro groups direct the position of substitution. Substrate design.
Catalyst/Ligand The steric bulk and electronic nature of the catalyst system can favor a specific isomer. Choice of transition metal and supporting ligands. mdpi.com
Reaction Conditions Temperature, solvent, and base can affect reaction rates and equilibria between intermediates. Optimization of reaction parameters. acs.org

| Stoichiometry | The ratio of aniline to the difluoromethylating agent can control the extent of substitution. | Limiting the amount of the difluoromethylating agent can reduce polysubstitution. acs.org |

Advanced Characterization and Structural Analysis

Application of Advanced Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic methods are fundamental to confirming the identity and purity of a chemical compound. For a molecule like 2-(Difluoromethyl)-3,5-difluoroaniline, a combination of NMR, mass spectrometry, and vibrational spectroscopy would be essential.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

High-Resolution NMR spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule in solution. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR experiments would be crucial.

¹H NMR: This technique would identify the hydrogen atoms. The spectrum would be expected to show a characteristic triplet for the proton of the difluoromethyl group (-CHF₂) due to coupling with the two adjacent fluorine atoms. The aromatic protons and the amine (-NH₂) protons would also appear at distinct chemical shifts, with their splitting patterns providing information about their neighboring atoms.

¹³C NMR: This would reveal the carbon framework. Each unique carbon atom in the molecule would produce a distinct signal. The carbon of the -CHF₂ group would show a characteristic triplet due to one-bond coupling with the fluorine atoms.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is indispensable. It would show signals for the two fluorine atoms on the aromatic ring and the two fluorine atoms on the difluoromethyl group. The coupling patterns between these fluorine atoms and with adjacent protons would definitively confirm their positions.

Without experimental data, a table of observed chemical shifts and coupling constants cannot be provided.

Advanced Mass Spectrometry for Intermediate Identification

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of this compound, corresponding to its chemical formula C₇H₅F₄N.

Furthermore, techniques like tandem mass spectrometry (MS/MS) would be used to study its fragmentation patterns. By observing the masses of the fragments, chemists can deduce the connectivity of the atoms, further confirming the structure. This is also invaluable for identifying reaction intermediates or impurities during synthesis. The expected molecular ion peak would be at an m/z value corresponding to the compound's molecular weight.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present.

FTIR Spectroscopy: The FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the aniline (B41778) group (typically around 3300-3500 cm⁻¹), C-F stretching vibrations (around 1000-1400 cm⁻¹), and vibrations corresponding to the aromatic ring and the C-H bond of the difluoromethyl group.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the carbon backbone of the aromatic ring.

A detailed data table of vibrational frequencies cannot be generated without access to experimental spectra.

X-ray Crystallography of this compound and Representative Derivatives

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. If a suitable single crystal of this compound or a derivative could be grown, this technique would determine the precise bond lengths, bond angles, and spatial arrangement of all atoms. This information is critical for understanding intermolecular interactions, such as hydrogen bonding, which influence the compound's physical properties. No crystallographic data for this specific compound or a closely related derivative is currently deposited in open-access crystallographic databases.

Thermal Analysis and Decomposition Pathway Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are vital for assessing the thermal stability of a compound. This is particularly relevant for understanding its shelf-life and safety during synthetic processes that may require heating.

TGA: This would measure the change in mass of the compound as a function of temperature, revealing its decomposition temperature and any volatile components.

DSC: This would detect heat flow changes, identifying melting points, boiling points, and exothermic or endothermic decomposition events.

Such studies are crucial for establishing safe operating limits for the synthesis and handling of the compound. However, no specific TGA or DSC data for this compound has been reported in the reviewed literature.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a molecule like 2-(Difluoromethyl)-3,5-difluoroaniline, DFT calculations can provide valuable insights into its properties. The presence of highly electronegative fluorine atoms, both on the aromatic ring and in the difluoromethyl group, significantly influences the electron distribution and, consequently, the chemical behavior of the molecule.

DFT calculations would typically be employed to determine key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule; a larger gap generally implies greater stability. The introduction of fluorine atoms is known to lower both HOMO and LUMO energy levels, which can affect the molecule's susceptibility to electrophilic and nucleophilic attack. The difluoromethyl group, being a strong electron-withdrawing group, would further modulate these energy levels.

Reactivity descriptors, which can be derived from DFT calculations, help in predicting the reactive sites of the molecule. These descriptors include the Fukui function, which indicates the propensity of a site to undergo nucleophilic, electrophilic, or radical attack, and the molecular electrostatic potential (MEP), which maps the charge distribution and highlights electron-rich and electron-deficient regions. In this compound, the nitrogen atom of the aniline (B41778) group is expected to be a primary site for electrophilic attack, although its nucleophilicity is reduced by the electron-withdrawing effects of the fluorine substituents.

Table 1: Predicted Electronic Properties of a Model Fluoroaniline Derivative from DFT Calculations
PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVRelates to the ability to donate electrons.
LUMO Energy-1.2 eVRelates to the ability to accept electrons.
HOMO-LUMO Gap5.3 eVIndicator of chemical stability.
Dipole Moment2.5 DMeasures the polarity of the molecule.

Molecular Dynamics Simulations of Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide a detailed understanding of its conformational flexibility and the nature of its interactions with other molecules. The conformational landscape of this molecule is primarily defined by the rotational freedom of the difluoromethyl group and the amino group.

The rotation around the C-C bond connecting the difluoromethyl group to the aromatic ring and the C-N bond of the amino group can lead to different conformers with varying energies. MD simulations can explore these conformational states and determine their relative populations, providing insight into the molecule's preferred three-dimensional structure in different environments (e.g., in a solvent or in a crystal lattice).

Furthermore, MD simulations can elucidate the intermolecular interactions that govern the bulk properties of this compound. The fluorine atoms and the amino group can participate in various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions. The fluorine atoms, with their partial negative charges, can act as hydrogen bond acceptors, while the N-H bonds of the amino group can act as hydrogen bond donors. Understanding these interactions is crucial for predicting properties such as solubility, melting point, and boiling point.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry offers powerful tools for predicting spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. For this compound, theoretical calculations can provide predictions of its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra.

The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts is a common application of DFT. By calculating the magnetic shielding tensors of the nuclei in the molecule, it is possible to predict their resonance frequencies in an NMR spectrum. These predictions, when compared with experimental data, can help confirm the molecular structure. The chemical shifts of the aromatic protons and carbons, as well as the fluorine atoms, would be highly sensitive to the electronic effects of the substituents.

Similarly, the vibrational frequencies and intensities of the molecule can be calculated to predict its IR spectrum. The calculated spectrum can be compared with the experimental spectrum to identify characteristic vibrational modes, such as the N-H stretching of the amino group, the C-F stretching of the fluorine substituents, and the vibrations of the aromatic ring.

Table 2: Predicted Spectroscopic Data for a Model Fluoroaniline Derivative
Spectroscopic TechniquePredicted ParameterPredicted Value Range
¹H NMRChemical Shift (aromatic)6.5 - 7.5 ppm
¹³C NMRChemical Shift (aromatic)110 - 160 ppm
¹⁹F NMRChemical Shift (C-F)-110 to -140 ppm
IR SpectroscopyN-H Stretch3300 - 3500 cm⁻¹
IR SpectroscopyC-F Stretch1100 - 1300 cm⁻¹

Investigation of Reaction Energetics and Transition States for Synthetic Pathways

Computational chemistry plays a crucial role in understanding the mechanisms and energetics of chemical reactions. For the synthesis of this compound, theoretical calculations can be used to investigate the potential energy surfaces of various reaction pathways. This involves calculating the energies of reactants, products, intermediates, and transition states.

By mapping out the reaction pathways, it is possible to determine the activation energies for each step, which provides insight into the reaction kinetics and helps identify the rate-determining step. This information can be used to optimize reaction conditions, such as temperature and catalyst choice, to improve the yield and selectivity of the synthesis. For example, in a nucleophilic aromatic substitution reaction to introduce one of the fluorine atoms, calculations could help predict the most favorable position for substitution and the energy barrier for the reaction.

Theoretical studies can also be used to explore the feasibility of different synthetic strategies before they are attempted in the laboratory, saving time and resources.

Analysis of Fluorine's Influence on Molecular Orbitals and Aromaticity

The presence of multiple fluorine atoms on the aniline ring has a profound effect on the molecule's electronic structure, particularly its molecular orbitals and aromaticity. Fluorine is a highly electronegative atom that exerts a strong electron-withdrawing inductive effect (-I effect). However, it also has lone pairs of electrons that can be donated to the aromatic π-system through a resonance effect (+R effect). The interplay of these two opposing effects influences the electron density distribution and the energies of the molecular orbitals.

Computational studies on fluorinated benzenes have shown that fluorine substitution lowers the energies of both the occupied and unoccupied π molecular orbitals. This increased stabilization of the π-system can enhance the thermodynamic stability of the aromatic ring.

Chemical Reactivity and Derivatization Strategies

Electrophilic Aromatic Substitution Reactions on the Fluorinated Aniline (B41778) Ring

The aniline ring in 2-(difluoromethyl)-3,5-difluoroaniline is subject to electrophilic aromatic substitution, a fundamental class of reactions for the functionalization of aromatic compounds. The regiochemical outcome of these reactions is determined by the directing effects of the substituents on the ring: the amino group (-NH2), the two fluorine atoms (-F), and the difluoromethyl group (-CHF2).

The amino group is a powerful activating group and is ortho-, para-directing. acs.org This is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate. acs.org

Conversely, the fluorine atoms and the difluoromethyl group are deactivating groups due to their strong electron-withdrawing inductive effects. Fluorine is an exception among the halogens as it is ortho-, para-directing, a consequence of the balance between its strong inductive withdrawal and its ability to donate a lone pair of electrons through resonance. The difluoromethyl group is also deactivating and is generally considered to be meta-directing.

In the case of this compound, the positions ortho and para to the strongly activating amino group are the most likely sites for electrophilic attack. However, the presence of the deactivating fluorine and difluoromethyl groups will likely necessitate more forcing reaction conditions compared to unsubstituted aniline. A related study on the difluoroalkylation of anilines demonstrated that such reactions are feasible, suggesting that the aniline ring, even when substituted with electron-withdrawing groups, can undergo electrophilic substitution. acs.org

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution

SubstituentActivating/DeactivatingDirecting Effect
-NH₂Activatingortho, para
-FDeactivatingortho, para
-CHF₂Deactivatingmeta

Nucleophilic Substitution Reactions of Halogenated Precursors

The synthesis of this compound can be achieved through nucleophilic aromatic substitution (SNAr) reactions on appropriately halogenated precursors. A common strategy involves the displacement of a halide ion from an activated aromatic ring by an amine or a precursor to the amine functionality.

For instance, a process for preparing 3,5-difluoroaniline (B1215098) involves the reaction of 2-halo-4,6-difluoroaniline with a diazotizing agent in the presence of a reducing agent to form a 1-halo-3,5-difluorobenzene, which is then aminated. google.com This highlights a pathway where a halogenated difluorobenzene derivative can be converted to a difluoroaniline.

A plausible synthetic route to this compound could involve a similar strategy, starting from a precursor such as 1-bromo-2-(difluoromethyl)-3,5-difluorobenzene. The amination of this precursor, likely with ammonia (B1221849) or a protected amine equivalent, would yield the target compound. The success of such a reaction would depend on the activation of the aromatic ring towards nucleophilic attack, which is enhanced by the presence of the electron-withdrawing difluoromethyl and fluoro groups.

Reactions at the Amine Functionality: Amidation, Alkylation, and Arylation

The primary amine group of this compound is a key site for a variety of functionalization reactions, including amidation, alkylation, and arylation. These transformations allow for the introduction of a wide range of substituents, which can modulate the physical, chemical, and biological properties of the molecule.

Amidation: The reaction of the amine with carboxylic acids, acid chlorides, or acid anhydrides leads to the formation of amides. The synthesis of N-trifluoromethyl amides from carboxylic acid derivatives and isothiocyanates in the presence of silver fluoride (B91410) has been reported, demonstrating a method for forming amide bonds with fluorinated amines. nih.gov While this example involves a trifluoromethyl group, the principle can be extended to difluoromethylated anilines. The reactivity of the amine in this compound towards acylation will be somewhat reduced due to the electron-withdrawing nature of the fluorine and difluoromethyl substituents, which decrease the nucleophilicity of the nitrogen atom.

Alkylation and Arylation: The amine group can also undergo N-alkylation and N-arylation reactions. Alkylation can be achieved using alkyl halides or other electrophilic alkylating agents. Arylation, often accomplished through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allows for the formation of diarylamines. The electron-deficient nature of the aniline ring in the target molecule may influence the reaction conditions required for these transformations.

Functionalization of the Difluoromethyl Group

The difluoromethyl (CHF₂) group is not merely a passive substituent; it can also be a site for further chemical modification. The acidity of the proton on the difluoromethyl group is increased due to the electron-withdrawing fluorine atoms, making it susceptible to deprotonation by a strong base. This generates a difluoromethyl anion, which can then react with various electrophiles.

This strategy has been employed for the functionalization of other molecules containing a difluoromethyl group. For example, 2-(difluoromethyl)benzimidazole can be selectively deprotonated at the difluoromethyl group for further reactions. ossila.com This suggests that a similar approach could be applied to this compound, allowing for the introduction of a variety of functional groups at the carbon atom of the difluoromethyl moiety.

Furthermore, radical-based reactions can also be utilized for the functionalization of the difluoromethyl group. Nickel-catalyzed cross-electrophile coupling reactions have been developed for the difluoromethylation of aryl bromides using a difluoromethyl radical source. chemrxiv.org Such radical-mediated processes could potentially be adapted for the modification of the difluoromethyl group in the target aniline.

Formation of Novel Heterocyclic Systems Incorporating the Difluorinated Aniline Moiety

The this compound moiety can serve as a valuable building block for the synthesis of a variety of heterocyclic compounds, many of which are of interest in medicinal and materials chemistry. The aniline functionality provides a reactive handle for cyclization reactions to form fused or appended heterocyclic rings.

Synthesis of Quinolines: Quinolines are a class of nitrogen-containing heterocycles with a wide range of biological activities. One common synthetic route to quinolines is the Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. While this compound itself is not a direct precursor for this reaction, it could be modified to introduce the necessary functional groups for quinoline (B57606) synthesis. For instance, a three-component reaction of anilines, amines, and difluorocarbene has been reported to access formamidines, which are versatile intermediates. researchgate.net

Synthesis of Benzimidazoles: Benzimidazoles are another important class of heterocycles. They are typically synthesized by the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative. This compound could be a precursor to a substituted o-phenylenediamine, which could then be cyclized to form a difluoromethyl- and difluoro-substituted benzimidazole. The synthesis of fluorinated (benzo[d]imidazol-2-yl)methanols from fluorinated anilines has been demonstrated, showcasing a pathway to such heterocyclic systems. mdpi.com A visible-light-promoted radical cyclization of unactivated alkenes in benzimidazoles has also been reported for the synthesis of difluoromethyl-substituted polycyclic imidazoles. beilstein-journals.orgnih.gov

Green Chemistry Principles in the Synthesis and Derivatization

Development of More Sustainable Reagents and Solvent Systems

A primary focus of green chemistry is the replacement of hazardous solvents with more sustainable alternatives. Traditional organic syntheses often rely on volatile and toxic solvents like chloroform, dichloromethane, and benzene (B151609). ijsr.net The development of greener solvent systems is crucial for minimizing environmental impact and improving laboratory safety. sigmaaldrich.com

Sustainable Solvent Alternatives: The selection of a solvent is critical, with a push towards options that are less hazardous, readily available, and have a lower environmental footprint. ijsr.net Ideal green solvents are non-toxic, non-flammable, and can often be recycled. researchgate.netmdpi.com

Water: As a solvent, water is abundant, non-toxic, and non-flammable, making it an ideal medium for many chemical reactions. ijsr.netmdpi.com Its unique properties, such as a high dielectric constant and the ability to form hydrogen bonds, can be harnessed for specific synthetic steps. mdpi.com

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a notable green solvent due to its intermediate properties between a gas and a liquid. ijsr.net It is non-toxic, non-flammable, and its solvating power can be tuned by adjusting temperature and pressure.

Ionic Liquids (ILs): These salts, which are liquid at low temperatures, are considered green solvents due to their negligible vapor pressure, non-flammability, and high thermal and chemical stability. researchgate.net Their properties can be tailored by modifying the cation and anion components. researchgate.net

Bio-derived Solvents: Solvents derived from renewable resources are gaining prominence. For instance, 2-Methyltetrahydrofuran (2-MeTHF), produced from sources like corncobs, serves as a greener alternative to Tetrahydrofuran (THF). sigmaaldrich.com Similarly, Cyclopentyl methyl ether (CPME) is a hydrophobic ether solvent that resists the formation of peroxides, enhancing safety and reducing waste from frequent testing. sigmaaldrich.com

Solvent ClassExampleKey Green Chemistry AdvantagesTraditional Counterpart
AqueousWaterNon-toxic, non-flammable, abundant, cheap. ijsr.netmdpi.comVarious Volatile Organic Compounds (VOCs)
Bio-derived Ethers2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, less miscible with water for easier separation. sigmaaldrich.comTetrahydrofuran (THF)
Hydrophobic EthersCyclopentyl methyl ether (CPME)Resists peroxide formation, high boiling point, easy recovery from water. sigmaaldrich.comTHF, 1,4-Dioxane, MTBE
Ionic Liquids(Varies)Low volatility, non-flammable, tunable properties, high stability. researchgate.netDMF, NMP, DMSO
Supercritical FluidsSupercritical CO₂Non-toxic, readily available, tunable properties, easy removal post-reaction. ijsr.netHexane, Dichloromethane

Sustainable Reagents: The choice of reagents is also critical. For instance, in the difluoromethylation step, the use of fluoroform (CHF₃) is being explored as an ideal and atom-efficient reagent, although its low reactivity presents challenges that are being addressed through innovative methods like flow chemistry. rsc.org

Catalyst Design for Enhanced Selectivity and Efficiency

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and efficiency, often under milder conditions. The design of novel catalysts is essential for minimizing byproducts and energy consumption.

Transition-Metal Catalysis: In the synthesis of related anilines, such as 3,5-difluoroaniline (B1215098), catalyst systems often employ copper compounds in combination with other metals like iron or zinc. google.com These catalysts have demonstrated high selectivity, leading to good yields of the desired product. google.com The molar ratio of the copper compound to the starting material is a critical parameter for optimizing the reaction. google.com

Photoredox Catalysis: Visible-light organophotocatalytic systems represent a sustainable and mild approach for reactions like difluoroalkylation. nih.govacs.org These systems can operate at ambient temperature, using light as the energy source to drive the reaction. Catalysts such as Eosin Y can be used in small quantities (e.g., 1 mol%) to facilitate the formation of a wide range of difluoroalkyl anilines under mild conditions. acs.org This method avoids the need for harsh reagents and high temperatures, aligning with green chemistry principles. nih.gov

Heterogeneous Catalysts: The use of solid-supported catalysts, such as palladium on carbon (Pd/C) for dehalogenation steps or Montmorillonite K10 for thermolysis, simplifies product purification. nih.govprepchem.com These catalysts can be easily filtered off from the reaction mixture, facilitating their recovery and reuse, which reduces waste and cost.

Catalyst TypeExample(s)Application in Aniline (B41778) Synthesis/DerivatizationGreen Advantage
Transition-Metal SystemCopper (I/II) compounds + Fe, ZnSynthesis of 3,5-difluoroaniline from 3,5-difluorochlorobenzene. google.comHigh selectivity and good yields. google.com
Photoredox CatalystEosin YVisible-light mediated difluoroalkylation of anilines. acs.orgOperates under mild conditions, uses light energy, avoids harsh reagents. nih.govacs.org
Heterogeneous CatalystPalladium on Carbon (Pd/C)Dechlorination in the synthesis of 3,5-difluoroaniline. prepchem.comEasy separation from the reaction mixture, potential for recycling. nih.gov

Flow Chemistry and Continuous Process Development

Flow chemistry, or continuous processing, is an enabling technology that offers significant advantages over traditional batch manufacturing, particularly in the context of green chemistry. nih.gov By conducting reactions in a continuously flowing stream through a reactor, processes can be made safer, more efficient, and more scalable. d-nb.info

Advantages of Flow Chemistry:

Enhanced Safety: Flow reactors handle only small volumes of material at any given time, which is crucial when dealing with hazardous reagents or energetic intermediates like diazonium salts. d-nb.infopharmtech.com This minimizes the risk associated with potential explosions or thermal runaways. pharmtech.com

Improved Efficiency and Control: The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer. uc.pt This enables precise control over reaction parameters like temperature and residence time, often leading to higher yields, better selectivity, and a reduction in byproducts. nih.gov

Scalability: Scaling up a process in flow chemistry typically involves running the system for a longer duration or using multiple reactors in parallel, rather than moving to larger, potentially more hazardous batch reactors. uc.pt

Integration and Automation: Flow systems allow for the integration of multiple synthetic and purification steps into a single, continuous sequence. nih.gov This "telescoping" of reactions avoids the need to isolate and purify intermediates, significantly reducing solvent use and waste generation. mdpi.com

For the synthesis of compounds like 2-(Difluoromethyl)-3,5-difluoroaniline, flow chemistry could be applied to potentially hazardous steps, such as nitration or reactions involving azides. d-nb.infopharmtech.com Furthermore, challenging reactions, such as difluoromethylation using gaseous fluoroform, become more feasible and controllable in a continuous flow setup. rsc.org

ParameterBatch ProcessingFlow Chemistry (Continuous Processing)
Safety Higher risk due to large volumes of reagents and potential for thermal runaway.Inherently safer with small reaction volumes, minimizing risk of hazardous events. d-nb.infopharmtech.com
Heat & Mass Transfer Often inefficient, leading to temperature gradients and potential side reactions.Excellent heat and mass transfer, allowing precise temperature control and improved selectivity. uc.pt
Process Control Difficult to precisely control parameters throughout the large reactor volume.Precise control over residence time, temperature, and stoichiometry. nih.gov
Scalability Requires larger vessels, which can be costly and introduce new safety challenges.Achieved by extending run time or numbering-up reactors; more straightforward. uc.pt
Waste Generation Higher due to workup and purification of intermediates at each step.Reduced by integrating multiple steps, minimizing the need for intermediate isolation. nih.govmdpi.com

Minimization of Waste Generation and Energy Consumption

A core goal of green chemistry is the minimization of waste and energy usage, which is achieved through a combination of the principles discussed above.

Waste Reduction: The most effective way to reduce waste is to prevent its generation in the first place. Catalyst design plays a key role by improving reaction selectivity, thereby minimizing the formation of unwanted byproducts. sigmaaldrich.com Flow chemistry contributes significantly by reducing the need for solvent-intensive workups and purifications between steps. nih.govmdpi.com Furthermore, the ability to reuse spent acid or recycle catalyst streams in a continuous process further curtails waste. pharmtech.com

Energy Consumption: Many traditional chemical processes require either very low (cryogenic) or very high temperatures, consuming significant amounts of energy. The development of more efficient catalysts can allow reactions to be run under milder conditions. nih.gov Flow chemistry can also reduce energy consumption; for example, reactions that require cryogenic conditions in batch mode can sometimes be run at higher temperatures in flow reactors due to superior temperature control, significantly shortening reaction times. pharmtech.com The low heat vaporization of certain green solvents like CPME also saves energy during distillation and recovery processes. sigmaaldrich.com

By integrating sustainable solvents, highly efficient and selective catalysts, and continuous manufacturing technologies, the synthesis of this compound can be aligned with the principles of green chemistry, resulting in a process that is safer, more efficient, and has a significantly lower environmental footprint. sigmaaldrich.com

Future Perspectives and Emerging Research Directions

Development of Novel Regio- and Stereoselective Difluoromethylation Methodologies

The precise introduction of a difluoromethyl group into a specific position within a molecule, and with a defined three-dimensional arrangement, remains a significant challenge in synthetic chemistry. rsc.org Future research will prioritize the development of novel reagents and catalytic systems to achieve higher levels of regio- and stereoselectivity in difluoromethylation reactions.

Recent advancements have seen the invention of new reagents for direct difluoromethylation, such as zinc difluoromethanesulfinate (DFMS), which allows for the functionalization of nitrogen-containing heteroarenes under mild conditions. nih.govresearchgate.net However, the quest for reagents with broader substrate scope and enhanced selectivity continues. The development of chiral difluoromethylating agents is a particularly important frontier, aiming to provide efficient access to enantiomerically enriched α-difluoromethylamines from substrates like ketimines. mdpi.comresearchgate.net These advancements are crucial for the pharmaceutical industry, where the specific stereochemistry of a molecule can be critical to its biological activity.

Strategies employing transition-metal catalysis are also expected to evolve. While copper-catalyzed methods have shown promise for the difluoromethylation of aryl iodides, there is a need for more efficient catalysts that can operate under milder conditions and with a wider range of substrates, including less reactive aryl chlorides and bromides. chinesechemsoc.orgrsc.org The exploration of novel ligand designs for transition metals will be instrumental in tuning the reactivity and selectivity of these catalytic systems. Furthermore, the development of methods for the late-stage difluoromethylation of complex molecules will continue to be a major focus, as this allows for the rapid generation of diverse compound libraries for drug discovery. rsc.org

Exploration of Photochemical and Electrochemical Synthesis Routes

Photochemical and electrochemical methods are emerging as powerful and sustainable alternatives to traditional synthetic routes for the introduction of difluoromethyl groups. chinesechemsoc.org These techniques often proceed under mild conditions and can offer unique reactivity and selectivity profiles.

Photoredox Catalysis: Visible-light photoredox catalysis has become a valuable tool for generating difluoromethyl radicals from readily available precursors. rsc.orgnih.govresearchgate.net This strategy has been successfully applied to the difluoromethylation of a variety of organic molecules. nih.gov Future research in this area will likely focus on the design of new photocatalysts with improved efficiency and broader applicability. researchgate.net The development of metal-free organic photocatalysts is a particularly attractive avenue from a sustainability perspective. researchgate.net Furthermore, expanding the scope of photoredox-catalyzed difluoromethylation to include a wider range of functional groups and complex molecular scaffolds will be a key objective.

Electrochemical Synthesis: Electrochemistry offers a reagent-free method for generating reactive species, making it an environmentally benign approach to fluorination. wikipedia.orgresearchgate.net Electrochemical fluorination can be used to introduce fluorine atoms into organic molecules under controlled conditions. acs.org Recent advancements have explored the use of inexpensive and abundant fluorine sources like hexafluorosilicate salts in electrochemical C-F bond formation. nih.gov The application of electrochemical methods to difluoromethylation is an area with significant potential for growth. acs.org Future work will likely focus on developing selective and efficient electrochemical protocols for the direct introduction of the CF2H group, potentially by leveraging the in-situ generation of difluoromethylating species. acs.org Overcoming challenges such as electrode passivation and improving reaction scalability will be crucial for the widespread adoption of these methods. acs.orgacs.org

Advanced Spectroscopic and In Situ Mechanistic Studies for Reaction Monitoring

A deeper understanding of reaction mechanisms is crucial for the development of more efficient and selective synthetic methods. Advanced spectroscopic techniques are playing an increasingly important role in elucidating the intricate details of fluorination and difluoromethylation reactions.

¹⁹F NMR Spectroscopy: Due to the unique properties of the fluorine-19 nucleus, ¹⁹F NMR spectroscopy is an exceptionally powerful tool for monitoring the progress of fluorination reactions in real-time. nih.govbiophysics.org Its high sensitivity and the large chemical shift range of fluorine make it possible to distinguish between different fluorinated species in a complex reaction mixture. nanalysis.com The development of benchtop NMR systems is making this technology more accessible for routine reaction monitoring. rsc.org Future applications will likely involve the use of stopped-flow NMR to capture transient intermediates and provide quantitative kinetic data. rsc.org This information is invaluable for optimizing reaction conditions and understanding reaction mechanisms.

In Situ Studies: The ability to study reactions as they happen (in situ) provides a wealth of information that is often missed with traditional analytical methods. dtu.dk Techniques such as in-situ infrared (IR) and Raman spectroscopy can be used to identify reactive intermediates and track their concentration throughout the course of a reaction. Combining these spectroscopic methods with computational modeling will provide a comprehensive picture of the reaction landscape, enabling chemists to rationally design more efficient synthetic processes. Mechanistic studies on the difluoromethylation of phenols and thiophenols using S-(difluoromethyl)sulfonium salts, for instance, have provided valuable insights into the reaction pathways. acs.org

Computational Design and High-Throughput Screening of Novel Fluorinated Aniline (B41778) Derivatives

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. Density Functional Theory (DFT) and other computational methods are increasingly being used to predict the properties of molecules and to guide the design of new compounds with desired characteristics. chemrxiv.orgnih.gov

Computational Design: DFT calculations can be used to study the structural and electronic properties of fluorinated aniline derivatives. researchgate.netumanitoba.ca By modeling parameters such as molecular orbital energies (HOMO-LUMO), electrostatic potential, and bond lengths, researchers can gain insights into the reactivity and potential biological activity of these compounds. chemrxiv.org This knowledge can be used to design new aniline derivatives with optimized properties for specific applications. For example, computational studies can help in predicting the non-linear optical properties of fluorinated anilines. researchgate.net

High-Throughput Screening: The combination of computational design and high-throughput screening (HTS) offers a powerful platform for the rapid discovery of new fluorinated aniline derivatives with interesting biological or material properties. By computationally screening large virtual libraries of compounds, researchers can identify promising candidates for synthesis and experimental evaluation. This approach can significantly accelerate the discovery process and reduce the costs associated with traditional trial-and-error methods.

Considerations for Sustainable Synthesis and Scalability

As the demand for fluorinated compounds grows, so does the need for sustainable and scalable synthetic methods. Green chemistry principles are becoming increasingly important in the design of new synthetic routes. cas.cntandfonline.com

Sustainable Synthesis: Future research will focus on developing fluorination and difluoromethylation methods that utilize environmentally benign reagents and solvents. eurekalert.org This includes the use of safer fluorine sources to replace hazardous reagents like elemental fluorine. eurekalert.orgrsc.org Metal-free catalytic systems are also highly desirable as they avoid the use of potentially toxic and expensive heavy metals. rsc.org The development of solid-state mechanochemical methods for fluorination represents a promising green alternative to traditional solution-based approaches, as it can eliminate the need for harmful solvents. rsc.org

Interdisciplinary Research Opportunities in Fluorine Chemistry

Fluorine chemistry is an inherently interdisciplinary field with strong connections to medicinal chemistry, materials science, and chemical biology. nih.govfu-berlin.de The unique properties of fluorine-containing compounds make them valuable tools in a wide range of scientific disciplines.

Medicinal Chemistry and Drug Discovery: The introduction of fluorine atoms or fluorinated groups into drug candidates can have a profound impact on their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. nih.govacs.org The difluoromethyl group, in particular, is of interest as a lipophilic hydrogen bond donor. nih.gov Interdisciplinary collaborations between synthetic chemists and biologists will be essential for the design and development of new fluorinated drugs.

Materials Science: Fluorinated compounds have found applications in a variety of materials, including polymers and liquid crystals. The unique electronic properties of the C-F bond can be exploited to create materials with novel optical, electronic, and physical properties. man.ac.uk Research at the interface of fluorine chemistry and materials science will continue to drive innovation in areas such as electronics, energy storage, and advanced coatings.

Chemical Biology and Molecular Imaging: The use of fluorine-18, a positron-emitting isotope of fluorine, in Positron Emission Tomography (PET) has revolutionized medical imaging. murphylab.org The development of new methods for the rapid and efficient incorporation of ¹⁸F into biologically active molecules is a major area of research. nih.gov Furthermore, ¹⁹F NMR is emerging as a powerful tool for in vivo imaging and for studying biological processes at the molecular level. nih.gov The continued development of fluorinated probes and imaging agents will require close collaboration between chemists, biologists, and medical researchers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-(difluoromethyl)-3,5-difluoroaniline, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via diazotization followed by Sandmeyer bromination, as demonstrated in the production of 3,5-difluoroaniline derivatives . Halogenation or fluoromethylation of precursor anilines (e.g., 3,5-difluoroaniline) using agents like difluoromethyl triflate may also be employed. Purity optimization requires rigorous purification via column chromatography (silica gel, hexane/EtOAc gradients) and characterization via 19F^{19}\text{F} NMR to confirm fluorination efficiency .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • 1H^{1}\text{H} and 19F^{19}\text{F} NMR to resolve fluorine-induced splitting patterns and confirm substitution patterns .
  • GC-MS or HPLC with UV detection (λ = 254 nm) for purity assessment, leveraging retention time comparisons against standards .
  • Elemental analysis to validate stoichiometry, particularly for high-purity research batches .

Q. How does the introduction of fluorine substituents influence the physicochemical properties of this compound?

  • Methodological Answer : Fluorination reduces basicity (pKa ~2.5–3.5 for aromatic amines) due to electron-withdrawing effects, enhancing metabolic stability . The difluoromethyl group increases lipophilicity (logP ~2.1), improving membrane permeability. These properties are quantified via shake-flask logP measurements and computational tools like MarvinSketch .

Advanced Research Questions

Q. What computational strategies are effective for predicting the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G**) can model transition states and regioselectivity. Solvent effects (DMF, DMSO) are incorporated via PCM models. Quantum mechanical studies on analogous difluoroanilines reveal para-substitution dominance due to fluorine’s ortho/para-directing nature .

Q. How can contradictory data on the compound’s stability under acidic conditions be resolved?

  • Methodological Answer : Conflicting reports may arise from solvent choice or trace impurities. Systematic stability studies should:

  • Use controlled pH buffers (e.g., HCl/NaOAc) with HPLC monitoring.
  • Perform accelerated degradation tests (40–60°C) to identify decomposition products via LC-MS .
  • Cross-validate with 19F^{19}\text{F} NMR to track fluorine loss .

Q. What strategies are recommended for designing bioactive derivatives of this compound?

  • Methodological Answer :

  • Bioisosteric replacement : Replace the difluoromethyl group with trifluoromethyl or cyano groups to modulate potency .
  • Molecular docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., kinases), prioritizing derivatives with hydrogen-bonding interactions at fluorine-substituted positions .
  • SAR studies : Synthesize analogs with varying substituents (e.g., methyl, nitro) on the aromatic ring and assess activity in enzyme inhibition assays .

Q. How should researchers mitigate hazards associated with handling this compound in large-scale reactions?

  • Methodological Answer :

  • Storage : Under nitrogen at 2–8°C to prevent oxidation .
  • Safety protocols : Use closed-system reactors and PPE (neoprene gloves, face shields) due to toxicity (LD50 oral rat: 250 mg/kg) .
  • Waste disposal : Neutralize with 10% NaOH before incineration to avoid releasing toxic amines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.